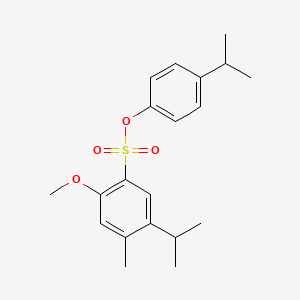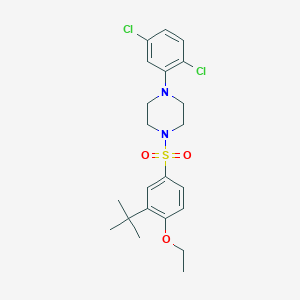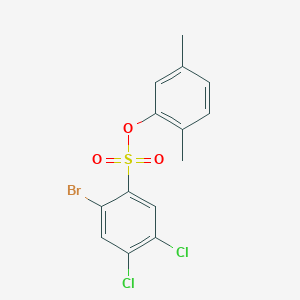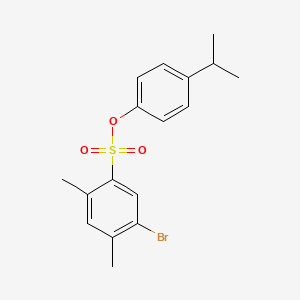
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including immune cells, cancer cells, and endothelial cells. The adenosine A3 receptor is coupled to G proteins, which activate various intracellular signaling pathways, such as the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These signaling pathways mediate the anti-inflammatory, anti-cancer, and cardiovascular protective effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, the inhibition of angiogenesis, the reduction of oxidative stress, and the improvement of endothelial function. This compound also has some side effects, such as the activation of platelets and the induction of vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A3 receptor, its availability as a synthetic compound, and its well-characterized pharmacological effects. However, this compound also has some limitations, such as its potential side effects, its limited solubility in aqueous solutions, and its potential interactions with other signaling pathways.
Orientations Futures
There are several future directions for the research on (4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the mechanisms underlying its anti-inflammatory, anti-cancer, and cardiovascular protective effects, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. This compound holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and methyl iodide, or the reaction of 2,4-dimethyl-5-iodo-3-(4-isopropylphenyl) pyridine with sodium methoxide and isopropyl iodide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
(4-Propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and cardiovascular protective effects. Inflammation is a physiological response to tissue damage or infection, but chronic inflammation can lead to various diseases, such as arthritis, asthma, and inflammatory bowel disease. This compound has been shown to reduce inflammation by activating the adenosine A3 receptor, which inhibits the production of pro-inflammatory cytokines and chemokines.
Cancer is a complex disease that involves uncontrolled cell growth and invasion. This compound has been shown to inhibit the growth and invasion of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy.
Cardiovascular diseases, such as myocardial infarction and stroke, are major causes of morbidity and mortality worldwide. This compound has been shown to protect against ischemic injury by reducing inflammation, oxidative stress, and apoptosis. This compound has also been shown to improve endothelial function and reduce atherosclerosis in animal models.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-13(2)16-7-9-17(10-8-16)24-25(21,22)20-12-18(14(3)4)15(5)11-19(20)23-6/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKGGOBZFFJPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![[(3S,4S)-3-cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanone](/img/structure/B7440267.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)


